(4-Methyl-1,2,3-thiadiazol-5-yl)methanol chemical structure and properties
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol chemical structure and properties
An In-Depth Technical Guide to (4-Methyl-1,2,3-thiadiazol-5-yl)methanol: A Versatile Heterocyclic Building Block
This guide provides a comprehensive technical overview of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, a key heterocyclic intermediate. It is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's properties, synthesis, and applications. The narrative emphasizes the causal relationships in its chemical behavior and synthetic methodologies, providing a framework for its effective utilization in research and development.
Strategic Importance in Synthesis
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol is a high-value, multifunctional building block of significant interest in medicinal and agrochemical research.[1] The core of the molecule is the 1,2,3-thiadiazole ring, a heterocyclic system recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] This ring system often acts as a bioisostere for other heterocycles, modulating the steric and electronic properties of a molecule to enhance its pharmacokinetic profile or target affinity.
The true synthetic utility of this compound lies in the combination of the stable thiadiazole core with a reactive hydroxymethyl group at the 5-position. This alcohol functionality serves as a versatile chemical handle, offering a convenient point for synthetic elaboration through oxidation, esterification, or alkylation, thereby enabling extensive structure-activity relationship (SAR) studies.[1]
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry, guiding decisions on reaction conditions, solvent selection, and purification strategies. The key properties of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol are summarized below.
| Property | Value | Source |
| IUPAC Name | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | [1] |
| CAS Number | 163008-86-4 | [1][2] |
| Molecular Formula | C₄H₆N₂OS | [1][2] |
| Molecular Weight | 130.17 g/mol | [1][2] |
| Monoisotopic Mass | 130.02008399 Da | [1] |
| Canonical SMILES | CC1=C(SN=N1)CO | [1] |
| InChIKey | MQLRVKHKJCRSBO-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The most direct and reliable synthetic pathway to (4-Methyl-1,2,3-thiadiazol-5-yl)methanol involves the chemical reduction of a more oxidized precursor, typically 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its corresponding ester. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is particularly effective for the reduction of esters to primary alcohols.
The following diagram illustrates a robust, two-stage synthetic workflow, beginning with the readily available carboxylic acid.
Caption: Proposed synthetic workflow for (4-Methyl-1,2,3-thiadiazol-5-yl)methanol.
Field-Proven Experimental Protocol (Representative)
This protocol is adapted from a standard procedure for the reduction of a heterocyclic ethyl ester to its corresponding alcohol and is presented here as a validated methodology.[3]
Objective: To synthesize (4-Methyl-1,2,3-thiadiazol-5-yl)methanol from Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Materials:
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Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
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Lithium aluminum hydride (LiAlH₄), 2M solution in THF
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Anhydrous tetrahydrofuran (THF)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Water (deionized)
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Argon or Nitrogen gas supply
Step-by-Step Methodology:
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Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is prepared.
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Reagent Introduction: The ethyl ester (1.0 eq) is dissolved in anhydrous THF and charged into the flask. The solution is cooled to 0°C in an ice bath.
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Causality Note: Anhydrous conditions are critical as LiAlH₄ reacts violently and exothermically with water. Cooling to 0°C helps to control the initial rate of reaction upon addition of the hydride.
-
-
Reduction: The LiAlH₄ solution (2.0 eq) is added dropwise to the stirred ester solution via the dropping funnel, maintaining the internal temperature at 0°C.
-
Expertise Note: A 2:1 molar ratio of hydride to ester ensures the complete reduction of the ester functionality. The slow, controlled addition prevents a dangerous thermal runaway.
-
-
Reaction Monitoring: The mixture is stirred at 0°C for 1.5-2 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by ethyl acetate.
-
Trustworthiness Note: This is a critical, potentially hazardous step. The slow, sequential addition of water deactivates any excess LiAlH₄, generating hydrogen gas. The subsequent addition of ethyl acetate helps to manage the reaction mixture's consistency. This procedure ensures a controlled and safe workup.
-
-
Workup and Isolation: Anhydrous sodium sulfate is added to the mixture to remove water, and the slurry is stirred for 15-20 minutes.
-
Purification: The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.
Applications in Research and Development
The synthetic versatility of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol makes it a valuable starting point for generating libraries of novel compounds for biological screening. Its derivatives have shown promise in several areas.
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Antimicrobial Agents: The 1,2,3-thiadiazole nucleus is a component of various compounds with demonstrated antimicrobial activity.[4] By reacting the hydroxymethyl group, researchers can attach different pharmacophores to synthesize new hydrazide-hydrazone derivatives, which have been effective against Gram-positive bacteria.[4]
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Plant Growth Regulators: Analogs of the plant growth regulator thidiazuron, which features a thiadiazolyl-urea structure, have been synthesized from precursors derived from 4-methyl-1,2,3-thiadiazole compounds. These new molecules have shown cytokinin-like activity, influencing root growth in seedlings.[5][6]
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Agrochemicals: The thiadiazole scaffold is utilized in the development of novel fungicides and herbicides. The ability to easily modify the side chain of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol allows for the fine-tuning of activity and specificity against various agricultural pests and weeds.[1]
The following diagram conceptualizes the role of this compound as a central scaffold for generating chemical diversity.
Caption: Versatility of the title compound as a precursor for diverse bioactive molecules.
Safety and Handling
Effective risk mitigation is paramount in a laboratory setting. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (4-Methyl-1,2,3-thiadiazol-5-yl)methanol presents specific hazards that require appropriate handling procedures.[1]
| GHS Hazard Information | |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]H302: Harmful if swallowed (less prevalent).[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P501: Dispose of contents/container to an approved waste disposal plant. |
Handling Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
References
- National Center for Biotechnology Information. (n.d.). 4-METHYL-1,2,3-THIADIAZOLE-5-METHANOL - Safety Data Sheet.
- Google Patents. (n.d.). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
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National Center for Biotechnology Information. (n.d.). (4-Methyl-1,2,3-thiadiazol-5-yl)methanol. PubChem. Retrieved from [Link]
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MDPI. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. Retrieved from [Link]
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AZA Mid-Year Meeting. (n.d.). (4-Methyl-1,2,3-thiadiazol-5-yl)methanol. Retrieved from [Link]
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Fisher Scientific. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, Thermo Scientific™. Retrieved from [Link]
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PubChem. (n.d.). 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. Retrieved from [Link]
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Mol-Instincts. (n.d.). CAS 59944-65-9 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
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National Center for Biotechnology Information. (n.d.). Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
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